molecular formula C15H14O2 B184856 Methyl 3-(4-methylphenyl)benzoate CAS No. 114772-33-7

Methyl 3-(4-methylphenyl)benzoate

Cat. No. B184856
M. Wt: 226.27 g/mol
InChI Key: HCYLHRKOAGCJRM-UHFFFAOYSA-N
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Patent
US05155118

Procedure details

To a stirred solution of 25.2 g of methyl 3-iodobenzoate and 21.0 g of 4-iodotoluene at 180°-190° under nitrogen was added 30.3 g of copper powder portionwise over 1 hour. When approximately one-third of the copper had been added, the reaction initiated and the temperature increased spontaneously to 240°. The mixture was allowed to cool to 210°, then was held at 210° during the addition of the remaining copper and for an additional hour. The mixture was allowed to cool to room temperature and was filtered employing benzene as solvent; the resulting filtrate was concentrated in vacuum to provide the crude product. Column chromatography on silica gel (elution=50-100% benzene/hexane) followed by distillation furnished 7.60 g of methyl 4'-methylbiphenyl-3-carboxylate [bp: 114°-115° C. (0.025 torr)] as a colorless oil; NMR (200 MHz, CDCl3): δ 8.27 (br S, 1H); 7.99 (d, 1H); 7.77 (d, 1H); 7.50 (t, 1H); 7.39 (A2B2, 4H); 3.94 (s, 3H); 2.41 (s, 3H).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
copper
Quantity
30.3 g
Type
catalyst
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].I[C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1>[Cu]>[CH3:19][C:16]1[CH:17]=[CH:18][C:13]([C:2]2[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1
Name
Quantity
21 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
copper
Quantity
30.3 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased spontaneously to 240°
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 210°
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to provide the crude product
DISTILLATION
Type
DISTILLATION
Details
Column chromatography on silica gel (elution=50-100% benzene/hexane) followed by distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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